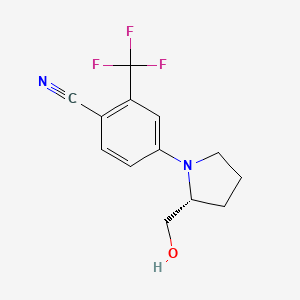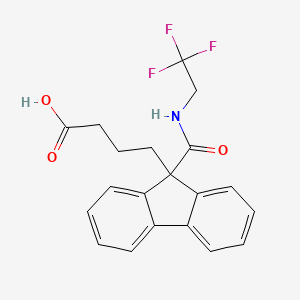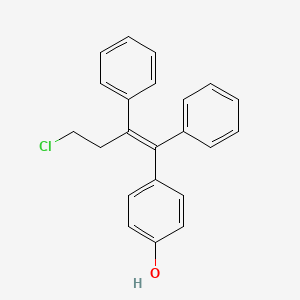
L-p-Nitro(2,3,5,6-2H4)phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A series of amide derivatives of 4-nitro-l-phenylalanine were synthesized with good yield from 4-nitro-l-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P®) as a coupling reagent . The synthesized compounds were characterized through IR, LC–MS, 1H and 13C NMR spectral studies .Wissenschaftliche Forschungsanwendungen
Biosynthesis in Escherichia coli
Butler, Sen, Lin, and Kunjapur (2021) discuss the de novo biosynthesis of para-nitro-L-phenylalanine (pN-Phe) in Escherichia coli, a nitroaromatic amino acid with applications in immune stimulation and fluorescence quenching. They designed a biosynthetic pathway for pN-Phe from glucose, using natural diiron monooxygenases and optimizing the process to achieve a maximum titer of 819 µM. This study lays the groundwork for the biosynthesis of related nitroaromatic chemicals and their biological applications (Butler, Sen, Lin, & Kunjapur, 2021).
Photoaffinity Labeling
Escher and Schwyzer (1974) reported the use of p-nitrophenylalanine, along with other derivatives, as potential photoaffinity labels. These compounds, when irradiated, were shown to be photolytically activated and incorporated into enzymes, suggesting a new application of the nitro group in photoaffinity labeling (Escher & Schwyzer, 1974).
Influence on pKa Values
Olsztynska, Komorowska, and Dupuy (2006) explored the effect of near-infrared radiation on the pKa values of L-phenylalanine. Their research revealed that irradiation modifies the pKa values of L-phenylalanine, suggesting potential applications in studying molecular interactions and changes in chemical properties under different conditions (Olsztynska, Komorowska, & Dupuy, 2006).
Encapsulation in Polymeric Particles
Moise et al. (2012) synthesized novel L-phenylalanine derivatives with antitumor activity and encapsulated them in chitosan- and gelatin-based submicronic capsules. Their study provides insights into the potential use of modified L-phenylalanine in drug delivery systems for antitumor therapies (Moise et al., 2012).
Self-Assembling Behavior
Singh et al. (2020) examined the self-assembling behavior of 4-nitrophenylalanine (4NP), a modified aromatic amino acid. The study highlighted the influence of the nitro group on self-assembly, offering potential applications in material science and nanotechnology (Singh et al., 2020).
Mutational Analysis in Enzyme Reactions
Bartsch and Bornscheuer (2010) conducted a mutational analysis of phenylalanine ammonia lyase to improve reaction rates for various substrates, including p-nitro-cinnamic acid. This research can aid in optimizing industrial processes that utilize modified L-phenylalanine derivatives (Bartsch & Bornscheuer, 2010).
Eigenschaften
CAS-Nummer |
62595-13-5 |
|---|---|
Produktname |
L-p-Nitro(2,3,5,6-2H4)phenylalanine |
Molekularformel |
C₉H₆D₄N₂O₄ |
Molekulargewicht |
214.21 |
Synonyme |
4-Nitro-L-phenyl-2,3,5,6-d4-alanine; p-Nitro-L-phenylalanine-d4; L-3-(p-Nitrophenyl)-alanine-d4; 4-Nitro-L-phenylalanine-d4; (S)-4-Nitrophenylalanine-d4; 3-(4-Nitrophenyl)-L-alanine-d4; L-4-Nitrophenylalanine-d4; L-p-Nitrophenylalanine-d4; NSC 152925- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






